1,2-Diheptylcyclopropene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35365-53-8 |
|---|---|
Molecular Formula |
C17H32 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1,2-diheptylcyclopropene |
InChI |
InChI=1S/C17H32/c1-3-5-7-9-11-13-16-15-17(16)14-12-10-8-6-4-2/h3-15H2,1-2H3 |
InChI Key |
JMXZTHUSPYEWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C1)CCCCCCC |
Origin of Product |
United States |
Mechanistic Investigations into the Reactivity of 1,2 Diheptylcyclopropene and Substituted Cyclopropenes
Elucidation of Ring-Opening Mechanisms
The release of strain energy is a primary thermodynamic driving force for the ring-opening of cyclopropenes. nih.govwikipedia.org The mechanistic pathways for these transformations are diverse and depend critically on the mode of activation. Understanding these mechanisms allows for the controlled synthesis of complex molecular architectures from simple cyclopropene (B1174273) precursors.
Thermal Rearrangements and Cyclopropene-Carbene Interconversions
Thermal activation of cyclopropenes can induce cleavage of the strained carbon-carbon bonds, leading to the formation of vinylcarbene intermediates. This interconversion is a key step in the thermal chemistry of cyclopropenes. Kinetic studies on the thermal racemization of optically active 1-methyl-2-ethyl-3-phenylcyclopropene have provided strong evidence for the intermediacy of a planar, achiral vinylcarbene. acs.org The process involves the cleavage of the C1-C3 and C2-C3 bonds, allowing rotation around the C1-C2 bond in the vinylcarbene intermediate, which ultimately leads to racemization upon ring closure.
While direct thermal studies on 1,2-diheptylcyclopropene are not extensively detailed, the behavior of analogous vinyl-substituted cyclopropanes provides insight. The archetypal thermal rearrangement of vinylcyclopropanes to cyclopentenes occurs at high temperatures (often >300 °C), driven by the release of ring strain. nih.gov Similarly, theoretical investigations into the thermal rearrangement of 2-vinylcyclopropylidene, a related carbene, show pathways leading to cyclopentadiene and vinylallene, highlighting the propensity of these strained three-membered rings to rearrange into more stable structures. nih.gov The high temperatures often required for purely thermal rearrangements can be significantly lowered through catalytic methods.
Photochemical Ring-Opening Pathways
Photochemical activation offers an alternative method for initiating the ring-opening of cyclopropenes. Upon absorption of ultraviolet light, substituted cyclopropenes can undergo ring cleavage, typically from the π–π* singlet excited state. rsc.org This process also generates a vinylcarbene intermediate, which can then undergo a variety of subsequent reactions.
For instance, the photolysis of 3-heteroaryl substituted cyclopropenes results in the formation of a vinylcarbene, which then partakes in an electrocyclization. rsc.org The resulting transient species can undergo 1,3- or 1,5-sigmatropic hydrogen shifts to yield the final products. A key piece of evidence for the vinylcarbene intermediate is the formation of a 1,3-butadiene derivative, which arises from the insertion of the carbene into a neighboring C-H bond. rsc.org While the specific photochemical behavior of this compound is not detailed, these studies on substituted cyclopropenes establish a general mechanistic framework involving the photochemical generation of vinylcarbenes. Visible-light-mediated photoredox reactions have also emerged as a powerful tool for ring-opening reactions of cyclopropanes, suggesting potential for similar applications with cyclopropenes. researchgate.net
Transition Metal-Catalyzed Ring-Opening Processes
Transition metals are highly effective catalysts for promoting the ring-opening of cyclopropenes under mild conditions, offering a high degree of control over the reaction outcome. acs.orgresearchgate.net The interaction between the strained double bond of the cyclopropene and the metal center facilitates C-C bond cleavage and the formation of reactive organometallic intermediates. rsc.org
Gold(I) complexes are particularly effective π-acid catalysts for activating the double bond of cyclopropenes. nju.edu.cn This activation leads to a ring-opening rearrangement, often generating gold-carbene or gold-stabilized carbocation intermediates. nih.govnih.gov The nature of the ligand on the gold catalyst and the substituents on the cyclopropene can direct the reaction towards different products.
For example, gold(I)-catalyzed reactions of cyclopropenes can lead to the synthesis of highly substituted furans or polysubstituted naphthols. nju.edu.cnorganic-chemistry.org The proposed mechanism for these divergent pathways involves a dichotomous reactivity of the intermediate, which can behave as either a gold-carbene or a gold-carbocation. nih.gov An electron-rich phosphine ligand on the gold center favors the formation of a gold carbene, which can lead to naphthol products. Conversely, more electron-poor ligands may favor a gold-carbocation intermediate, resulting in furan formation. nju.edu.cn The regioselectivity of nucleophilic attack, such as the addition of alcohols, is also readily controlled, producing allylic ethers. rsc.org
| Catalyst System | Substrate | Product Type | Proposed Intermediate | Reference |
|---|---|---|---|---|
| TFP-Au(MeCN)SbF6 | Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate | Polysubstituted Naphthol | Gold-Carbene | nju.edu.cnnih.gov |
| PNP(AuNTf2)2 | Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate | Aryl-Substituted Furan | Gold-Carbocation | nju.edu.cn |
| (Ph3P)AuOTf | 1-(1-Alkynyl)-cyclopropyl Ketones | Highly Substituted Furan | Gold-stabilized cation | organic-chemistry.org |
| [(Ph3P)AuNTf2] | 3,3-Disubstituted Cyclopropenes | Alkyl tert-Allylic Ethers (with alcohol nucleophile) | Gold-stabilized cation | rsc.org |
Rhodium(I) complexes are versatile catalysts for the activation and carbocyclization of cyclopropenes. acs.org These reactions often involve the cleavage of a C-C σ-bond within the cyclopropene ring. DFT computational studies on Rh(I)-catalyzed [3+2+1] carbonylative carbocyclization of ene-cyclopropenes suggest that the reaction preferably proceeds through heterolytic cleavage of a C-C σ-bond. acs.org This cleavage forms a vinyl Rh(I) carbenoid intermediate, which is more favorable than the homolytic cleavage that would generate a rhodacyclobutene intermediate. acs.org
This vinyl Rh(I) carbenoid can then undergo cyclization to form a metallacyclobutene, which subsequently participates in migratory insertion of CO, further cyclization, and reductive elimination to yield complex cyclohexenone products. acs.org The high strain of the cyclopropene makes it an excellent three-carbon component in such transition-metal-catalyzed carbocyclization reactions. acs.org Rhodium catalysts have also been shown to mediate the hydrothiolation of cyclopropenes, where the choice of ligand determines whether the product is a cyclopropyl (B3062369) sulfide (ring-retentive) or an allylic sulfide (ring-opening), with the latter proceeding through a rhodium-carbene species. researchgate.net
| Reaction Type | Catalyst | Key Intermediate | Product Class | Reference |
|---|---|---|---|---|
| [3+2+1] Carbonylative Carbocyclization | [Rh(CO)2Cl]2 | Vinyl Rh(I) Carbenoid | Cyclohexenones, Phenols | acs.org |
| [5+1+2] Cycloaddition | [Rh(CO)2Cl]2 or RhCl3·nH2O | Six-membered Metallacycle | Eight-membered Carbocycles | acs.org |
| Ligand-Controlled Hydrothiolation | [Rh(cod)Cl]2 with specific phosphine ligands | Rhodium-Carbene | Allylic Sulfides (ring-opening) | researchgate.net |
| Asymmetric Ring Opening | [Rh(cod)(OH)]2 with ferrocene-based ligands | Rh(III) π-allyl | Chiral Allylic Malonates | nih.govacs.org |
Palladium catalysts are widely used to mediate ring-opening reactions of cyclopropenes, particularly in cross-coupling contexts. rsc.org A notable example is the Pd-catalyzed ring-opening cross-coupling of cyclopropenes with aryl iodides, which provides a synthetic route to 1,3-butadiene derivatives. rsc.orgrsc.orgnih.gov The outcome of Pd-catalyzed reactions is highly dependent on the substituents of the cyclopropene. rsc.org For instance, some cyclopropenes undergo direct arylation without ring-opening, while others, particularly those with bulky substituents, favor the ring-opening pathway. nih.govrsc.org
The proposed mechanism for the ring-opening cross-coupling involves several steps:
Oxidative addition of the aryl iodide to a Pd(0) species.
Coordination of the resulting Pd(II) complex to the cyclopropene.
A turnover-limiting deprotonation to form a cyclopropenylpalladium intermediate.
Reductive elimination to release the 1,3-diene product and regenerate the Pd(0) catalyst. nih.gov
Palladium catalysis has also been employed in the selective ring-opening of cyclopropenones with vinyl epoxides and in [4+2] annulations with benzosilacyclobutanes, demonstrating the broad utility of this approach for constructing diverse molecular frameworks. researchgate.netfigshare.com
Cycloaddition Reactions of Cyclopropene Derivatives
Cycloaddition reactions are fundamental to the reactivity of cyclopropenes. The release of ring strain provides a powerful thermodynamic driving force for these transformations. Cyclopropenes can participate as dienophiles or dipolarophiles in various cycloaddition reactions, including Diels-Alder, strain-promoted, and [3+2] cycloadditions.
Diels-Alder and Inverse Electron Demand Diels-Alder Reactions
Due to their high ring strain, cyclopropenes are highly reactive dienophiles in Diels-Alder reactions. researchgate.netescholarship.org This reactivity allows them to engage a range of dienes, including cyclic variants like cyclopentadiene and less reactive systems such as 2,3-dimethylbutadiene. nih.govnih.gov The significant strain release in the transition state contributes to rapid reaction rates, even in the absence of strongly activating electron-withdrawing or donating groups. escholarship.org The stereoselectivity of these reactions is often high, with a strong preference for the endo transition state, which has been attributed to favorable C-H/π interactions between an allylic C-H bond on the cyclopropene and the diene. nih.gov
Quantum mechanical studies have shown that the reactivity of cycloalkenes in Diels-Alder reactions is "distortion controlled." acs.org The energy required to distort the cycloalkene into the transition-state geometry increases with ring size, meaning cyclopropene has a lower distortion energy barrier to overcome compared to larger cycloalkenes, contributing to its high reactivity. acs.org
In addition to normal Diels-Alder reactions, cyclopropenes are excellent dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov This type of reaction occurs between an electron-deficient diene and an electron-rich dienophile. Highly electron-deficient dienes, such as 1,2,4,5-tetrazines, react readily with strained dienophiles like cyclopropenes. nih.gov The IEDDA reaction typically proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a small molecule, such as nitrogen gas, to form a new heterocyclic product. nih.gov
| Reaction Type | Diene Type | Cyclopropene Role | Key Features |
| Normal Diels-Alder | Electron-rich or neutral | Dienophile | High reactivity due to strain release; High endo-selectivity. escholarship.orgnih.gov |
| Inverse Electron Demand Diels-Alder (IEDDA) | Electron-deficient (e.g., Tetrazines) | Dienophile | Rapid kinetics; Forms heterocyclic products after retro-Diels-Alder step. nih.gov |
Strain-Promoted Cycloadditions (e.g., with o-quinones, tetrazines)
The inherent strain of the cyclopropene ring makes it an ideal candidate for strain-promoted cycloadditions, which are often classified as "click" reactions due to their speed and efficiency. nih.gov A notable example is the strain-promoted oxidation-controlled cycloaddition (SPOCQ) between cyclopropenes and o-quinones. nih.gov This reaction exhibits rapid kinetics, with second-order rate constants reported around 1.70 M⁻¹s⁻¹ for 1-methylcyclopropene derivatives, qualifying it as a click reaction. nih.govacs.org Computational studies show the reaction proceeds through a synchronous or near-synchronous transition state. acs.org This transformation is valuable in bioconjugation and materials science for its high efficiency and metal-free conditions. nih.gov
The reaction between cyclopropenes and tetrazines is another key example of a strain-promoted IEDDA reaction. nih.gov This "tetrazine click" reaction is exceptionally fast and has found widespread use in bioorthogonal chemistry. The reaction proceeds through the typical IEDDA mechanism: an initial [4+2] cycloaddition is followed by the rapid elimination of N₂ to yield a dihydropyridazine, which can then aromatize. nih.gov The dienophiles in these reactions include strained alkenes and alkynes, with cyclopropenes being particularly effective due to their small size and high strain. nih.govnih.gov
[3+2] Cycloaddition Reactions
Cyclopropene derivatives can also participate in [3+2] cycloaddition reactions, which are effective methods for constructing five-membered rings. nih.gov In some cases, cyclopropene derivatives can act as surrogates for 1,3-dipoles. For instance, palladium-catalyzed reactions of vinylcyclopropanes can generate zwitterionic 1,3-dipoles that subsequently undergo [3+2] cycloaddition with various dipolarophiles. acs.org
Furthermore, donor-acceptor (D-A) cyclopropanes have been used as synthetic equivalents to cyclopropenes in formal [3+2] cycloadditions. researchgate.net Intramolecular studies involving cyclopropenone ketals tethered to electron-deficient olefins have shown that these substrates can undergo thermal [3+2] cycloadditions to yield complex polycyclic systems. nih.gov The reaction pathway, leading to either [1+2] or [3+2] adducts, can be influenced by reaction conditions and the specific substituents on the substrate. nih.gov The thermal generation of a π-delocalized singlet vinylcarbene intermediate is a key step in these transformations. nih.gov The non-polar [3+2] cycloaddition of cyclic nitrones with alkylidene cyclopropanes has also been studied, with the strain of the cyclopropane (B1198618) ring being responsible for a reduction in the activation enthalpy of the reaction. nih.gov
Hydrofunctionalization and Carbometalation Processes
Beyond cycloadditions, the double bond of cyclopropenes is susceptible to the addition of various reagents through hydrofunctionalization and carbometalation, often proceeding with high levels of stereocontrol.
Regio- and Diastereoselective Carbometalation of Cyclopropenes
The carbometalation of cyclopropenes has emerged as a powerful method for the synthesis of highly substituted, stereodefined cyclopropanes. nih.gov This reaction involves the addition of an organometallic reagent across the double bond of the cyclopropene. Due to the high strain of the starting material, these additions proceed readily. The resulting cyclopropyl-metal intermediates are configurationally stable and can be trapped with various electrophiles, preserving the stereochemistry of the intermediate. nih.govacs.org
Significant progress has been made in controlling the regio- and diastereoselectivity of these reactions. For example, copper-catalyzed carbomagnesiation of cyclopropenes has been used to synthesize penta- and even hexa-substituted cyclopropanes as single diastereomers. acs.org In reactions involving enantiomerically enriched cyclopropenyl carbinols, the resident alcohol group can direct the addition, controlling both regio- and diastereoselectivity. nih.govacs.org Subsequent elimination of the directing group can then provide access to enantioenriched alkylidenecyclopropanes. nih.gov The development of enantioselective carbometalation reactions using achiral cyclopropenes has further broadened the scope of this methodology, allowing for the synthesis of new classes of cyclopropane derivatives with high enantiomeric ratios. nih.gov
Enantioselective Hydrothiolation and Related Hydrofunctionalizations
Rhodium-catalyzed enantioselective hydrothiolation of cyclopropenes represents a sophisticated hydrofunctionalization process where the reaction outcome can be strategically controlled by the choice of ligand. acs.orgnih.gov Research has demonstrated that two divergent reaction pathways are possible, starting from a common cyclopropyl-Rh(III) intermediate. acs.orgorganic-chemistry.org
Ring-Retentive Pathway : When electron-rich Josiphos ligands are used, the reaction proceeds via direct reductive elimination from the cyclopropyl-Rh(III) intermediate. acs.orgnih.gov This pathway retains the three-membered ring, affording cyclopropyl sulfides with high diastereoselectivity (typically >20:1 dr) and enantioselectivity (e.g., 94:6 er). nih.gov
Ring-Opening Pathway : In contrast, when atropisomeric ligands such as DTBM-BINAP are employed, the cyclopropyl-Rh(III) intermediate undergoes ring-opening. nih.govorganic-chemistry.org This alternative pathway generates allylic sulfides, also with high enantio- and regiocontrol. acs.org
This ligand-controlled divergent reactivity allows cyclopropenes to serve as versatile building blocks for accessing structurally distinct sulfur-containing molecules from a common precursor. organic-chemistry.orgnih.gov The methodology is tolerant of various substituents on the cyclopropene ring, including both electron-rich and electron-poor aromatic groups. nih.gov
| Ligand Family | Predominant Product | Stereochemical Outcome | Mechanistic Step |
| Josiphos | Cyclopropyl sulfide | High enantio- and diastereoselectivity (Ring-retention). acs.orgnih.gov | Direct reductive elimination. acs.org |
| DTBM-BINAP | Allylic sulfide | High enantio- and regiocontrol (Ring-opening). acs.orgnih.gov | Ring-opening from Rh(III) intermediate. nih.gov |
Other Addition and Functionalization Reactions
Nucleophilic and Electrophilic Additions to the Cyclopropene Unsaturated Bond
The strained double bond of this compound is susceptible to attack by both nucleophiles and electrophiles, leading to a variety of functionalized cyclopropane derivatives. These reactions are driven by the release of ring strain, which is approximately 54 kcal/mol for the cyclopropene ring. nih.govresearchgate.net
Nucleophilic Additions:
Nucleophilic additions to the cyclopropene double bond are a common method for introducing a range of functionalities. The reaction generally proceeds via an elimination-addition mechanism when starting from halocyclopropanes, which generate the cyclopropene intermediate in situ. researchgate.netacs.org However, with isolated cyclopropenes like this compound, the addition can occur directly.
The regioselectivity of nucleophilic attack is influenced by the substituents on the cyclopropene ring. For unsymmetrically substituted cyclopropenes, the nucleophile typically adds to the less sterically hindered carbon of the double bond. In the case of this compound, the two heptyl groups present a symmetrical steric environment.
A variety of nucleophiles can be employed in these reactions, including alkoxides, phenoxides, and amines. researchgate.netnih.gov For instance, the addition of phenoxides to cyclopropenes can be achieved with high cis-selectivity, particularly when directed by a nearby functional group. nih.gov While this compound lacks a directing group, the principle of nucleophilic addition across the double bond remains applicable.
The reaction conditions for nucleophilic additions can vary. For example, the addition of phenols to a cyclopropene has been shown to be effective when heated in the presence of a base in a solvent like THF. nih.gov The choice of base and solvent can significantly impact the reaction's efficiency and selectivity.
| Nucleophile | Reagent Example | Product Type | Reference |
| Alkoxide | Potassium isopropoxide | Alkoxycyclopropane | acs.org |
| Phenoxide | Phenol / Base | Aryloxycyclopropane | nih.gov |
| Thiolate | Potassium thiomethide | Thiocyclopropane | acs.org |
| Amide | Lithium amide | Aminocyclopropane | researchgate.net |
Electrophilic Additions:
Electrophilic addition to the π-system of cyclopropenes is another important reaction pathway. Similar to alkenes, the double bond of this compound can react with various electrophiles. dalalinstitute.compurechemistry.orgstackexchange.comlibretexts.org The high ring strain in cyclopropenes makes them particularly reactive towards electrophiles. purechemistry.org
The mechanism typically involves the initial attack of the electrophile on the double bond to form a cyclic intermediate or a carbocation. libretexts.orglibretexts.orgyoutube.com This is followed by the attack of a nucleophile to yield the final addition product. For symmetrical cyclopropenes like this compound, the initial electrophilic attack can occur at either carbon of the double bond.
Halogens such as bromine and chlorine can add across the double bond of cyclopropenes. stackexchange.com The reaction with halogens often proceeds through a three-membered ring intermediate called a "bromonium" or "chloronium" ion when reacting with alkenes, which can be analogous for cyclopropenes. libretexts.org
| Electrophile | Reagent Example | Intermediate | Product Type |
| Halogen | Br₂, Cl₂ | Halonium ion | Dihalocyclopropane |
| Hydrogen Halide | HBr, HCl | Carbocation | Halocyclopropane |
| Peroxyacid | m-CPBA | Epoxide | Cyclopropene oxide |
C-C Bond Activation and Cross-Coupling Methodologies
The high ring strain of the cyclopropene ring not only facilitates addition reactions but also makes the C-C bonds susceptible to cleavage and activation by transition metals. wikipedia.orgacs.org This reactivity has been harnessed in the development of various cross-coupling methodologies to form new carbon-carbon bonds.
C-C Bond Activation:
Transition metals can insert into the C-C bonds of cyclopropenes, leading to metallacyclobutane intermediates. wikipedia.org This process, known as oxidative addition, is a key step in many catalytic cycles involving cyclopropenes. The activation can lead to ring-opening reactions, providing access to linear organic molecules. nih.gov
In the context of cyclopropenones, which are related to cyclopropenes, rhodium-catalyzed C-C bond activation has been studied. acs.org The reaction is believed to proceed through the oxidative addition of the cyclopropenone to the metal center. acs.org Similar principles can be applied to this compound, where a transition metal catalyst could activate one of the C-C single bonds or the C=C double bond within the three-membered ring.
Recent research has also explored the activation of C-C σ-bonds of strained molecules like alkylidene cyclopropanes using main group metal compounds, suggesting that C-C bond activation is not limited to transition metals. researchgate.net
Cross-Coupling Methodologies:
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. youtube.comyoutube.com Methodologies have been developed for the direct cross-coupling of cyclopropenyl esters with aryl iodides. nih.govresearchgate.net This approach avoids the use of toxic tin reagents often required in traditional Stille couplings. nih.govresearchgate.net The reaction likely proceeds through the coordination of the cyclopropene to the palladium catalyst, followed by a deprotonation step to form a cyclopropenylpalladium species that then participates in the cross-coupling. nih.gov
Another strategy involves metallacycle-mediated cross-coupling reactions between cyclopropenes and alkynes to synthesize highly substituted vinylcyclopropanes. nih.gov These reactions can exhibit high levels of regio- and stereoselectivity. nih.gov
Furthermore, a palladium-catalyzed three-component reaction of cyclopropenones involving a sequential C-C bond activation and allylation has been developed to produce functionalized allyl cinnamates. nih.gov
| Coupling Reaction | Catalyst | Reactants | Product |
| Direct C-H Arylation | Palladium | Cyclopropenyl ester, Aryl iodide | Aryl-substituted cyclopropene |
| Metallacycle-mediated | Not specified | Cyclopropene, Alkyne | Vinylcyclopropane (B126155) |
| Three-component coupling | Palladium | Cyclopropenone, Vinylethylene carbonate | Allyl cinnamate |
Impact of Substituent Effects on Reaction Pathways and Selectivity
The nature of the substituents on the cyclopropene ring plays a crucial role in determining the reactivity, reaction pathways, and selectivity of its transformations. acs.org In this compound, the two alkyl (heptyl) groups significantly influence its chemical behavior.
The presence of alkyl groups, which are electron-donating, can influence the electron density of the double bond and affect the rate of electrophilic additions. In nucleophilic additions, the steric hindrance imposed by the bulky heptyl groups can dictate the facial selectivity of the incoming nucleophile.
In the case of donor-acceptor (D-A) substituted cyclopropanes, the vicinal placement of an electron-donating group and an electron-acceptor group significantly lowers the energy barrier for the cleavage of the bond between the two substituted carbons. mdpi.com While this compound has two electron-donating groups, the principles of how substituents influence bond cleavage are still relevant. The electronic nature of substituents has been shown to be important in ene reactions of cyclopropenes as well. nih.gov
The stereoselectivity of reactions can also be controlled by substituents. For instance, in the hydrothiolation of cyclopropenes catalyzed by rhodium, the choice of ligand on the metal catalyst can direct the reaction towards either ring-retention or ring-opening, but the substituents on the cyclopropene also play a role in the observed selectivity. nih.gov
Computational studies on the ene reactions of cyclopropene have shown that the stability of potential radical intermediates, which is influenced by substituents, is reflected in the geometries of the transition states. nih.gov
| Reaction Type | Substituent Effect | Outcome |
| Nucleophilic Addition | Steric hindrance from heptyl groups | Influences facial selectivity of nucleophilic attack. |
| Electrophilic Addition | Electron-donating nature of heptyl groups | Affects the rate and regioselectivity of the addition. |
| C-C Bond Activation | Electronic properties of substituents | Can lower the energy barrier for bond cleavage, especially in donor-acceptor systems. mdpi.com |
| Cycloaddition | Steric and electronic effects | Controls regioselectivity and stereoselectivity. nih.gov |
Computational and Theoretical Frameworks for Cyclopropene Systems
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations are fundamental to understanding the step-by-step process of chemical reactions involving 1,2-diheptylcyclopropene. These calculations allow for the mapping of the potential energy surface, identifying reactants, products, intermediates, and the transition states that connect them.
Detailed computational studies on related cyclopropene (B1174273) systems have demonstrated the power of these methods. For instance, the dimerization of 1,3-cyclohexadiene (B119728) has been investigated using various quantum mechanical methods, revealing competitive concerted and stepwise reaction pathways. nih.gov Such calculations provide insights into the activation enthalpies of different reaction channels, such as [4+2] and [2+2] cycloadditions. nih.gov While specific data for this compound is not extensively published, the principles from these studies are directly applicable. The reaction of cyclopropenones with iron and cobalt carbonyls has been examined as a route to potential intermediates in acetylene (B1199291) carbonylation reactions, showing that cyclopropenones can act as Lewis bases. rsc.org
The general approach involves using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) to model reaction mechanisms. sciepub.com These computational experiments can elucidate activation energies and electronic structure changes throughout a reaction. sciepub.com The process often involves locating and characterizing transition states, which are first-order saddle points on the potential energy surface. youtube.com
Table 1: Representative Activation Enthalpies from Quantum Chemical Calculations of Related Cycloaddition Reactions
| Reaction Pathway | Calculation Method | Activation Enthalpy (ΔH‡) (kcal/mol) |
| Endo-[4+2] Cycloaddition | B3LYP(0K) | 28.7 |
| Endo-[4+2] Cycloaddition | CBS-QB3(0K) | 19.0 |
| Exo-[4+2] Cycloaddition | B3LYP(0K) | 30.1 |
| Exo-[4+2] Cycloaddition | CBS-QB3(0K) | 21.1 |
| Concerted Ene Transition State | UB3LYP(0K) | 28.3 |
Data adapted from studies on the dimerization of 1,3-cyclohexadiene. nih.gov
Density Functional Theory (DFT) Applications in Cyclopropene Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity of molecules like this compound. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.
DFT can be used to study various aspects of reactivity, including the mechanism of reactions. For example, DFT calculations have been employed to investigate the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones, revealing the most favorable reaction pathways. rsc.org These studies often involve analyzing multiple potential routes and identifying the one with the lowest energy barrier. rsc.org
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Definition | Significance |
| Chemical Potential (μ) | The negative of the electronegativity. | Indicates the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Harder molecules are generally less reactive. |
| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Quantifies the electrophilic nature of a molecule. |
| Fukui Function (f(r)) | The change in electron density at a point r when the number of electrons changes. | Identifies the most electrophilic and nucleophilic sites in a molecule. |
These descriptors are routinely calculated using DFT to predict chemical reactivity. nih.govmdpi.comnih.gov
Theoretical Analysis of Strain Energy and Molecular Orbitals in Substituted Cyclopropenes
The high ring strain of the cyclopropene core is a defining feature that dictates much of its chemistry. Theoretical analysis allows for the quantification of this strain energy and an understanding of how substituents like the n-heptyl groups modulate it. Due to its high strain, cyclopropane (B1198618) is susceptible to oxidative addition to transition metal complexes. wikipedia.org
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of this compound. The π-system of the cyclopropene double bond and its interaction with the σ-framework of the ring and the substituent alkyl chains can be analyzed. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energies and shapes govern the molecule's behavior in pericyclic reactions and its interactions with other reagents. vaia.compearson.com
For the parent cyclopropenyl system, MO theory predicts a set of three molecular orbitals derived from the p-orbitals of the three carbon atoms. vaia.com The distribution and energy of these orbitals determine the aromaticity of the corresponding cation (aromatic, 2π electrons) and anion (antiaromatic, 4π electrons). vaia.com In this compound, the heptyl groups will primarily exert an inductive effect, slightly raising the energy of the MOs compared to the unsubstituted parent cyclopropene.
Natural bond orbital (NBO) analysis on related cyclopropane derivatives has shown that the C-C bonds within the ring possess extra p-character, leading to "banana-like" bonds. researchgate.net This feature contributes to the unique reactivity of the cyclopropane ring.
Predictive Modeling of Regio-, Diastereo-, and Enantioselectivity
Predicting the stereochemical outcome of reactions is a significant challenge in organic synthesis. Computational modeling has emerged as a powerful tool to predict regio-, diastereo-, and enantioselectivity in reactions involving substituted cyclopropenes.
For reactions where multiple products can be formed, DFT calculations of the transition state energies for each possible pathway can predict the major product. The pathway with the lowest activation energy is expected to be the dominant one. This approach has been successfully applied to understand the diastereoselectivity in the epoxidation of chiral 1,2-dihydronaphthalenes, where the preference for a staggered asynchronous transition state dictates the stereochemical outcome. nih.gov
Machine learning techniques are also being increasingly used to predict stereoselectivity. arxiv.orgnih.govresearchgate.net These models are trained on datasets of reactions with known outcomes and can learn complex relationships between the structure of the reactants, catalysts, and the observed stereoselectivity. nih.gov While specific models for this compound may not exist, the general methodologies are applicable. These models often use features derived from the reactants' structures to predict the energetic difference between competing transition states. nih.gov
Computational Probing of Organometallic Intermediates in Catalytic Cycles
Many important transformations of cyclopropenes are catalyzed by transition metals. Computational methods are crucial for elucidating the mechanisms of these catalytic reactions, which often involve fleeting organometallic intermediates.
DFT calculations can model the entire catalytic cycle, including the coordination of the cyclopropene to the metal center, oxidative addition (ring-opening), insertion reactions, and reductive elimination to release the product and regenerate the catalyst. acs.org For example, computational studies on the rhodium-catalyzed reaction of cyclopropenones with benzamides have detailed the step-by-step mechanism, including C-H activation and the formation of new C-C and C-N bonds. acs.org These studies can reveal the rate-determining step of the reaction and explain the observed product distribution.
The activation of cyclopropanes by transition metals is a well-studied area, with the high ring strain facilitating oxidative addition to form metallacyclobutane intermediates. wikipedia.org The substituents on the cyclopropane ring play a critical role in determining the regioselectivity of this initial activation step. wikipedia.org Similar principles apply to this compound, where the heptyl groups would influence the interaction with the metal catalyst.
Applications of 1,2 Diheptylcyclopropene and Cyclopropene Derivatives in Complex Organic Synthesis
Cyclopropenes as Versatile C3 Building Blocks in Constructive Syntheses
Cyclopropenes are recognized as versatile C3 building blocks in organic synthesis, primarily due to the high ring strain (approximately 54 kcal/mol) which facilitates a variety of ring-opening and rearrangement reactions. researchgate.net This inherent reactivity allows for the stereocontrolled introduction of a three-carbon unit into a target molecule, which can then be further manipulated.
The synthetic utility of cyclopropenes stems from their ability to act as precursors to a range of reactive intermediates. For instance, transition metal-catalyzed reactions can induce ring-opening to form vinylcarbene species. These intermediates can then participate in a variety of subsequent transformations, including cyclopropanations, C-H insertions, and ylide formations, leading to the synthesis of more complex molecules. researchgate.net
Furthermore, the double bond within the cyclopropene (B1174273) ring can be functionalized through various addition reactions, providing another avenue for their use as building blocks. The strategic placement of substituents on the cyclopropene ring, such as the two heptyl groups in 1,2-diheptylcyclopropene, can influence the regioselectivity and stereoselectivity of these transformations, offering a degree of control over the final product's architecture. The development of scalable synthetic routes to stable cyclopropene precursors has further enhanced their accessibility and application in synthetic chemistry. rsc.org
Synthesis of Polysubstituted Cyclopropanes via Cyclopropene Transformations
One of the direct applications of cyclopropenes is in the synthesis of polysubstituted cyclopropanes. These transformations often proceed with high stereoselectivity, allowing for the precise arrangement of substituents on the cyclopropane (B1198618) ring. The inherent strain of the cyclopropane ring makes it a key structural motif in a number of biologically active molecules. acs.org
A common strategy involves the functionalization of the double bond of the cyclopropene ring. For example, hydroboration of cyclopropenes, catalyzed by a (NHC)AgCl complex, yields cyclopropylboronates which can be further transformed into a variety of functionalized cyclopropanes. organic-chemistry.org Similarly, photoinduced hydroacylation of cyclopropenes allows for the introduction of an acyl group, leading to the formation of 2-acylcyclopropanes with good diastereoselectivity. organic-chemistry.org
Moreover, cyclopropenes can serve as precursors for the generation of carbenoids, which can then undergo intramolecular reactions to form bicyclic cyclopropane derivatives. The reactivity of cyclopropenes can be finely tuned by the substituents on the ring, enabling the synthesis of a diverse array of polysubstituted cyclopropanes with high levels of control over their stereochemistry. acs.org
Construction of Carbocyclic and Heterocyclic Scaffolds
The unique reactivity of cyclopropenes makes them valuable precursors for the construction of more complex carbocyclic and heterocyclic scaffolds. researchgate.netresearchgate.net Their high ring strain drives a variety of ring-expanding and cycloaddition reactions, providing access to a wide range of molecular architectures. rsc.orgrawdatalibrary.net
Carbocyclic Scaffolds: The divinylcyclopropane-cycloheptadiene rearrangement is a classic example of a cyclopropene-based transformation used to construct seven-membered carbocyclic rings. nih.govbeilstein-journals.orgnih.gov In this pericyclic reaction, a cis-divinylcyclopropane undergoes a thermal rearrangement to form a cycloheptadiene. This strategy has been employed in the total synthesis of several natural products. nih.govbeilstein-journals.orgnih.gov While a trans-divinylcyclopropane can also rearrange, it typically requires higher temperatures. beilstein-journals.org
Heterocyclic Scaffolds: Cyclopropenes are also extensively used in the synthesis of heterocyclic compounds. rsc.org They can react with 1,3-dipoles in cycloaddition reactions to form various five-membered heterocycles. researchgate.netrsc.org Additionally, transition metal-induced ring-opening of cyclopropenes to form vinyl metal carbenes opens up pathways to a variety of heterocyclic structures. researchgate.net For example, rhodium-catalyzed reactions of cyclopropenes with isatins can produce oxindole (B195798) derivatives containing a dihydrofuran unit. researchgate.net The ability to generate diverse heterocyclic scaffolds from cyclopropenes highlights their importance in medicinal chemistry and materials science. rsc.org
Strategic Use in Bioorthogonal Chemical Reactions (chemical reporter group focus)
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov Cyclopropenes have emerged as valuable tools in this field, primarily due to their small size, stability in aqueous environments, and unique reactivity. acs.orgnih.gov They serve as "chemical reporters," small, abiotic functional groups that can be incorporated into biomolecules and subsequently detected or modified. acs.orgnih.gov
The key to the bioorthogonal utility of cyclopropenes lies in their selective reactivity with specific reaction partners. A prominent example is the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. acs.org This reaction is exceptionally fast and highly selective, allowing for the labeling of cyclopropene-modified biomolecules in complex biological milieu. acs.org The small size of the cyclopropene tag is a significant advantage, as it is less likely to perturb the structure and function of the biomolecule to which it is attached. researchgate.net
Researchers have developed various functionalized cyclopropenes that can be metabolically incorporated into cellular components like glycans and DNA. acs.orgnih.govnih.gov Once incorporated, these cyclopropene reporters can be tagged with fluorescent probes or other imaging agents via bioorthogonal ligation, enabling the visualization and study of these biomolecules in their native environment. nih.govnih.gov The orthogonal reactivity of different cyclopropene isomers has also been exploited for dual-labeling experiments, allowing for the simultaneous tracking of multiple biological targets. acs.orgresearchgate.net
Organocatalytic Applications of Cyclopropene-Based Molecules
In recent years, cyclopropene and cyclopropenium-based molecules have gained attention as powerful organocatalysts for a variety of organic transformations. rsc.orgrawdatalibrary.netrsc.org Their catalytic activity stems from their unique electronic properties and their ability to activate substrates through various non-covalent and covalent interactions. rsc.org
Cyclopropenium salts, the cationic counterparts of cyclopropenes, have shown significant promise in organocatalysis. They can act as Lewis acids, activating substrates through hydrogen bonding or other non-covalent interactions. rsc.org In some cases, cyclopropenes and cyclopropenium salts serve as precursors to the actual catalytically active species. rsc.org The ease of preparation and tunable reactivity of these catalysts have made them attractive candidates for developing new synthetic methodologies. rsc.org
While the field of enantioselective catalysis using chiral cyclopropenium-based catalysts is still developing, the potential for creating highly stereoselective transformations is significant. rsc.org Cyclopropene derivatives can also be involved in organocatalytic cascades, where they are activated by an aminocatalyst to generate reactive intermediates for subsequent reactions. nih.gov The continued exploration of cyclopropene-based organocatalysts is expected to lead to the development of novel and efficient synthetic methods. rsc.orgrawdatalibrary.net
Emerging Research Frontiers and Future Directions in Substituted Cyclopropene Chemistry
Development of Innovative Catalytic Systems for Cyclopropene (B1174273) Transformations
The transformation of substituted cyclopropenes like 1,2-diheptylcyclopropene is heavily reliant on the development of novel catalytic systems. These catalysts are crucial for controlling the chemo-, regio-, and stereoselectivity of reactions involving these strained rings.
Recent advancements have seen the emergence of catalytic systems that can efficiently mediate a variety of transformations. For instance, transition-metal catalysts, particularly those based on rhodium, palladium, and zinc, have proven effective in promoting reactions that proceed via metal-vinyl carbene intermediates. beilstein-journals.org The choice of catalyst can dictate the reaction pathway, leading to either ring-opening or ring-preservation products.
A significant area of development is enantioselective catalysis, which is essential for the synthesis of chiral molecules. Chiral rhodium and palladium complexes have been successfully employed in asymmetric transformations of cyclopropenes. technion.ac.il For a hypothetical reaction involving this compound, a chiral catalyst could facilitate the enantioselective addition of a nucleophile, leading to a single enantiomer of the product.
Furthermore, the development of catalysts for multicomponent reactions involving cyclopropenes is a growing area of interest. mdpi.com These reactions allow for the construction of complex molecular architectures in a single step, offering a highly efficient approach to organic synthesis. The design of catalysts that can orchestrate the assembly of multiple components with high selectivity is a key challenge and a focus of ongoing research.
| Catalyst Type | Metal Center | Typical Transformation | Key Advantages |
|---|---|---|---|
| Homogeneous Catalysts | Rh, Pd, Zn, Ru, Ir, Ni, Pt | Cyclopropanation, Hydroalkynylation, Cycloadditions | High selectivity and activity, mild reaction conditions. beilstein-journals.orgtechnion.ac.ilnih.gov |
| Chiral Catalysts | Rh, Pd with chiral ligands (e.g., BINAP) | Enantioselective additions and cycloadditions | Access to enantioenriched products. technion.ac.il |
| Heterogeneous Catalysts | Immobilized metal complexes | Various transformations | Catalyst recyclability and ease of product purification. |
Exploration of Novel Reactivity Modes and Unprecedented Reaction Architectures
The high ring strain of this compound and other substituted cyclopropenes makes them amenable to a wide range of chemical transformations, including novel reactivity modes that are not observed in less strained systems.
One of the most explored areas is the [3+2] cycloaddition reaction, where vinylcyclopropanes, derived from cyclopropenes, act as three-carbon synthons. researchgate.net This strategy allows for the construction of five-membered rings, which are common motifs in natural products and biologically active molecules. The reactivity of cyclopropenes can be tuned by the substituents on the ring, influencing the efficiency and selectivity of the cycloaddition.
Researchers are also investigating unprecedented reaction architectures that leverage the unique reactivity of cyclopropenes. For example, cascade reactions initiated by the ring-opening of a cyclopropene can lead to the formation of complex polycyclic systems in a single operation. These reactions often proceed through highly reactive intermediates, such as vinylcarbenes or diradicals, which can be trapped intramolecularly to afford intricate molecular scaffolds.
Furthermore, the concept of using cyclopropenes as "spring-loaded" reactants is being explored. In these reactions, the release of ring strain provides the driving force for otherwise challenging transformations. This approach has been used to facilitate reactions such as sigmatropic rearrangements and electrocyclizations.
| Reactivity Mode | Description | Synthetic Utility |
|---|---|---|
| [3+2] Cycloaddition | Vinylcyclopropanes derived from cyclopropenes react with a two-atom component to form a five-membered ring. researchgate.net | Synthesis of cyclopentanes and cyclopentenes. |
| Cascade Reactions | A sequence of reactions triggered by the initial transformation of the cyclopropene ring. | Rapid construction of complex polycyclic structures. |
| Strain-Release Driven Reactions | The high ring strain of the cyclopropene is harnessed to drive thermodynamically favorable transformations. | Access to unique molecular architectures. |
| Divinylcyclopropane-Cycloheptadiene Rearrangement | A thermal or metal-catalyzed rearrangement of 1,2-divinylcyclopropanes to form seven-membered rings. beilstein-journals.org | Synthesis of cycloheptadiene derivatives. |
Advanced Mechanistic Elucidation of Complex Cyclopropene Reactions
A deep understanding of the reaction mechanisms governing the transformations of substituted cyclopropenes is crucial for the rational design of new synthetic methods. Researchers are employing a combination of experimental and computational techniques to unravel the intricate mechanistic details of these reactions.
Kinetic studies, for instance, can provide valuable information about the rate-determining step of a reaction and the influence of various reaction parameters. nih.gov Isotope labeling experiments are another powerful tool for tracing the fate of individual atoms throughout a reaction, helping to distinguish between different possible mechanistic pathways.
Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for studying the mechanisms of cyclopropene reactions. bibliotekanauki.pl DFT calculations can be used to model the structures of transition states and intermediates, providing insights into the energetics of different reaction pathways. This information can help to explain the observed selectivity of a reaction and to predict the outcome of new reactions.
For example, in the pyrolysis of alkylcyclopropenes, kinetic modeling and isotopic labeling have been used to elucidate the role of dialkylvinylidene intermediates in the rearrangement and decomposition processes. nih.gov These studies have provided quantitative data on the propensities for C-H insertion and alkyl group migration in these intermediates.
Rational Design of Highly Functionalized Cyclopropene Precursors
The synthesis of highly functionalized cyclopropene precursors is a key enabling technology for exploring the full potential of cyclopropene chemistry. The substituents on the cyclopropene ring play a critical role in modulating its stability, reactivity, and selectivity in subsequent transformations.
A common strategy for the synthesis of substituted cyclopropenes is the [2+1] cycloaddition of a carbene or carbenoid to an alkyne. This method allows for the introduction of a wide variety of functional groups at the C3 position of the cyclopropene ring. The choice of the diazo compound and the catalyst is crucial for controlling the efficiency and selectivity of the cyclopropenation reaction.
Another approach involves the functionalization of a pre-existing cyclopropene ring. For example, the deprotonation of a cyclopropene at the allylic position, followed by quenching with an electrophile, can be used to introduce a substituent at the C3 position. This method has been used to synthesize a variety of 3-substituted cyclopropenes.
The rational design of cyclopropene precursors also involves considering the desired reactivity in subsequent transformations. For instance, the incorporation of a directing group on the cyclopropene can be used to control the regioselectivity of a subsequent reaction. Similarly, the use of chiral auxiliaries can enable the diastereoselective synthesis of chiral cyclopropenes.
Integration of Cutting-Edge Spectroscopic and Analytical Techniques for Structural and Mechanistic Insights
The characterization of highly reactive and often unstable cyclopropene derivatives requires the use of advanced spectroscopic and analytical techniques. These techniques are essential for confirming the structure of new compounds and for gaining insights into the mechanisms of their reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including cyclopropenes. One-dimensional and two-dimensional NMR experiments can provide detailed information about the connectivity and stereochemistry of the cyclopropene ring and its substituents.
Mass spectrometry (MS) is another powerful tool for the characterization of cyclopropenes. High-resolution mass spectrometry can be used to determine the elemental composition of a molecule with high accuracy, while tandem mass spectrometry can provide information about its fragmentation pathways, which can be useful for structural elucidation and mechanistic studies. researchgate.net
In addition to these standard techniques, researchers are increasingly using more specialized methods to study cyclopropenes. For example, X-ray crystallography can provide unambiguous proof of the three-dimensional structure of a crystalline cyclopropene derivative. Gas-phase kinetic studies can provide valuable data on the thermal stability and reactivity of cyclopropenes. nih.gov The integration of these advanced analytical techniques is crucial for advancing our understanding of the fundamental chemistry of this unique class of molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
